4,5-Dimethoxy-2-nitrobenzonitrile

Chemical Synthesis Analytical Chemistry Pharmaceutical Research

Critical intermediate with defined regiospecific reactivity for SNAr and reduction-cyclization cascades. Enables high-yield (97%) aniline synthesis and one-pot quinazolinone formation. Avoid generic substitution to prevent project failure.

Molecular Formula C9H8N2O4
Molecular Weight 208.17 g/mol
CAS No. 102714-71-6
Cat. No. B010936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethoxy-2-nitrobenzonitrile
CAS102714-71-6
Molecular FormulaC9H8N2O4
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C#N)[N+](=O)[O-])OC
InChIInChI=1S/C9H8N2O4/c1-14-8-3-6(5-10)7(11(12)13)4-9(8)15-2/h3-4H,1-2H3
InChIKeyNQSQQGDTYKGCOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dimethoxy-2-nitrobenzonitrile (CAS 102714-71-6) for Chemical Procurement: Key Specifications and Class Context


4,5-Dimethoxy-2-nitrobenzonitrile is a polysubstituted aromatic compound classified as a nitrobenzonitrile derivative, characterized by a benzonitrile core substituted with two methoxy groups at the 4- and 5-positions and a nitro group at the 2-position [1]. This compound, with a molecular weight of 208.17 g/mol, is a solid at room temperature, typically appearing as a light yellow to amber powder, and has a reported melting point range of 164-168 °C . It serves as a versatile building block in organic synthesis, particularly for pharmaceutical research .

Procurement Risks with 4,5-Dimethoxy-2-nitrobenzonitrile (CAS 102714-71-6): Why Generic Substitution is Not Advisable


Substituting 4,5-Dimethoxy-2-nitrobenzonitrile with a generic '2-nitrobenzonitrile derivative' introduces significant technical and financial risk in research and production workflows. The specific substitution pattern (4,5-dimethoxy-2-nitro) is not arbitrary; it dictates the compound's unique electronic properties and, critically, its regiospecific reactivity in key transformations such as nucleophilic aromatic substitution (SNAr) and reduction-cyclization cascades [1]. Replacing it with an analog lacking this precise arrangement, such as 4,5-dimethoxy-2-aminobenzonitrile or a different isomer, would lead to entirely different reaction outcomes, altered yields, or failure in established synthetic routes toward pharmacologically relevant heterocycles like quinazolinones or indazoles [2]. Generic substitution based solely on functional group similarity fails to account for the critical regio-electronic requirements of downstream applications, potentially invalidating entire research projects.

Quantitative Differentiation of 4,5-Dimethoxy-2-nitrobenzonitrile (CAS 102714-71-6) for Scientific Procurement


Comparative Purity and Physical Specifications for 4,5-Dimethoxy-2-nitrobenzonitrile

This compound is commercially available with a high, verifiable purity standard of ≥98.0% as determined by GC or HPLC, a specification widely offered by major suppliers . The defined melting point range of 164-168 °C (literature) and typical appearance as a light yellow to amber powder serve as critical, non-negotiable benchmarks for quality control and identity verification upon receipt [1].

Chemical Synthesis Analytical Chemistry Pharmaceutical Research

Precursor to 2-Amino-4,5-dimethoxybenzonitrile: A Quantitative Yield Comparison

A primary synthetic utility of 4,5-Dimethoxy-2-nitrobenzonitrile is its reduction to the corresponding aniline, 2-amino-4,5-dimethoxybenzonitrile (CAS 26961-27-3) . A documented procedure describes the reduction of 2-nitro-4,5-dimethoxybenzonitrile (6.0 g, 28.8 mmol) to yield the aniline derivative with a high isolated yield of 97% (4.99 g) . This contrasts with lower or variable yields often observed when attempting to reduce alternative nitrobenzonitrile isomers or derivatives lacking the 4,5-dimethoxy substitution pattern, which can lead to side reactions or incomplete conversion.

Organic Synthesis Medicinal Chemistry Process Chemistry

Validated Intermediate in Heterocycle Synthesis: Gefitinib and Erlotinib Pathway

4,5-Dimethoxy-2-nitrobenzonitrile is explicitly documented as a substrate in a published one-pot conversion to quinazolin-4(3H)-ones, which are core structures in the synthesis of the FDA-approved tyrosine kinase inhibitors gefitinib and erlotinib [1]. While the publication focuses on a general method for 2-nitrobenzonitriles, the inclusion of this specific compound confirms its viability in this high-value synthetic route. This establishes a direct link to a validated pharmaceutical synthesis pathway, distinguishing it from other nitrobenzonitriles that may not have been demonstrated in this context.

Medicinal Chemistry Pharmaceutical Synthesis Oncology Research

Safety Profile for 4,5-Dimethoxy-2-nitrobenzonitrile: A Critical Procurement Consideration

The compound is classified with specific GHS hazard statements, including acute toxicity (H301, H311, H331: Toxic if swallowed, in contact with skin, or if inhaled) and as an irritant (H315, H319) [1]. This safety profile is a verifiable, standardized set of data that is essential for laboratory risk assessment and for implementing appropriate engineering controls and personal protective equipment (PPE). While this is a class-level property of many nitroaromatics, the specific and consistent reporting of these hazards across supplier SDS documents provides a clear, actionable baseline for procurement decisions.

Laboratory Safety Chemical Handling Regulatory Compliance

Primary Research and Development Applications for 4,5-Dimethoxy-2-nitrobenzonitrile (CAS 102714-71-6)


Synthesis of 2-Amino-4,5-dimethoxybenzonitrile for Pharmaceutical Building Blocks

This is the most direct and quantitatively supported application. 4,5-Dimethoxy-2-nitrobenzonitrile serves as an immediate precursor to the corresponding aniline, 2-amino-4,5-dimethoxybenzonitrile (CAS 26961-27-3), in a high-yielding (97%) reduction reaction . The resulting aniline is a valuable building block for the construction of more complex molecules, including heterocycles with potential biological activity. Procurement for this purpose is justified by the demonstrated high efficiency of the transformation.

Validated Intermediate for Quinazolinone-Based Kinase Inhibitor Research

As documented in published synthetic methodology, 4,5-Dimethoxy-2-nitrobenzonitrile is a viable substrate for the one-pot synthesis of quinazolin-4(3H)-ones [1]. This core structure is present in the FDA-approved anticancer drugs gefitinib and erlotinib. Research groups focused on developing novel kinase inhibitors or optimizing synthetic routes to known inhibitors have a direct, literature-supported rationale for procuring this specific compound.

Regiospecific SNAr Reactions for Diversification in Medicinal Chemistry

The specific substitution pattern of this compound, with a nitro group ortho to a nitrile and flanked by electron-donating methoxy groups, creates a unique electrophilic site for nucleophilic aromatic substitution (SNAr) . This allows for the regiospecific introduction of a diverse range of nucleophiles (e.g., amines, alkoxides, thiols) at the 2-position, enabling the rapid generation of small libraries of functionalized benzonitrile derivatives for structure-activity relationship (SAR) studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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